Boc-His(Dnp)-OH

描述

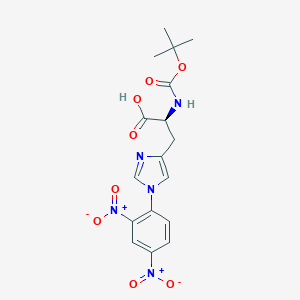

Boc-His(Dnp)-OH, also known as N-tert-butoxycarbonyl-Nπ-2,4-dinitrophenyl-L-histidine, is a protected form of the amino acid histidine. The compound is commonly used in peptide synthesis to protect the amino group and the imidazole side chain of histidine. The tert-butoxycarbonyl (Boc) group protects the amino group, while the 2,4-dinitrophenyl (Dnp) group protects the imidazole side chain. This dual protection is crucial in multi-step organic synthesis to prevent unwanted side reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Dnp)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Protection of the Imidazole Side Chain: The imidazole side chain is protected by reacting the Boc-protected histidine with 2,4-dinitrofluorobenzene (DNFB) in a basic medium. This reaction is typically performed in a solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of solvent recovery systems and waste management protocols ensures environmental compliance and cost-effectiveness.

化学反应分析

Deprotection Reactions

Boc-His(Dnp)-OH undergoes sequential deprotection to selectively remove its protective groups under specific conditions:

Boc Group Removal

- Reagent : Trifluoroacetic acid (TFA) or HCl/dioxane .

- Conditions : Acidic treatment (e.g., 25–50% TFA in dichloromethane) .

- Mechanism : The Boc group is cleaved via acidolysis, generating a free α-amino group for subsequent coupling .

- Stability : The Dnp group remains intact under these conditions .

Dnp Group Removal

- Reagents : Nucleophiles such as thiophenol, 2-mercaptoethanol, or hydrazine .

- Conditions :

- Mechanism : Nucleophilic aromatic substitution cleaves the Dnp group, releasing a yellow-orange byproduct (2,4-dinitrophenolate) .

- Outcome : Histidine’s imidazole side chain is regenerated for downstream reactions .

Table 1: Deprotection Conditions for this compound

| Protecting Group | Reagent | Conditions | Byproduct |

|---|---|---|---|

| Boc | TFA or HCl/dioxane | Acidic (e.g., 25–50% TFA) | CO₂, tert-butanol |

| Dnp | Thiophenol, 2-mercaptoethanol | Nucleophilic, non-acidic | 2,4-Dinitrophenolate |

Acid Stability

- The Dnp group remains stable under TFA treatment (pH < 1), enabling Boc removal without side-chain deprotection .

Nucleophile Sensitivity

- The Dnp group is susceptible to nucleophilic attack (e.g., by piperidine or thiols), necessitating post-coupling deprotection before resin cleavage .

Table 2: Stability Comparison of Histidine Protecting Groups

| Protecting Group | Acid Stability | Nucleophile Stability | Racemization Risk |

|---|---|---|---|

| Dnp | High | Low | Low |

| Tos | Moderate | Moderate | Moderate |

| Bom | High | High | Very Low |

Acylimidazole Formation

- Risk : Unprotected histidine side chains can form acylimidazoles during activation .

- Mitigation : Dnp protection prevents this by blocking the imidazole τ-nitrogen .

Colored Byproducts

- Dnp deprotection generates intensely colored 2,4-dinitrophenolate, requiring chromatographic purification (e.g., HPLC) .

Formaldehyde Contamination

- Alternative histidine protectants (e.g., Bom) release formaldehyde during HF cleavage, which reacts with N-terminal cysteine. Dnp avoids this issue .

Comparative Analysis with Other Histidine Derivatives

This compound vs. Boc-His(Boc)-OH :

- Dnp Advantage : Superior racemization suppression and compatibility with fragment condensation .

- Boc-His(Boc) Limitation : Simultaneous deprotection of α- and side-chain Boc groups restricts use to short peptides .

Typical SPPS Protocol

科学研究应用

Solid-Phase Peptide Synthesis

Boc-His(Dnp)-OH is particularly effective in solid-phase peptide synthesis (SPPS). The following points highlight its significance:

- Enhanced Coupling Efficiency : this compound has been shown to couple efficiently in sequences where other histidine derivatives may fail. This is especially useful for synthesizing longer peptides or those containing complex sequences .

- Compatibility with Various Protecting Groups : The Dnp group can be selectively removed under mild conditions, allowing for further functionalization of the peptide without compromising the integrity of the remaining structure .

- High Purity and Yield : Peptides synthesized using this compound can be characterized by high-performance liquid chromatography (HPLC) and mass spectrometry, confirming their purity and structural integrity .

Bioconjugation Applications

This compound plays a crucial role in bioconjugation techniques, which are essential for developing therapeutics and diagnostics:

- Peptide Ligation : The Dnp group can be cleaved to allow for native chemical ligation (NCL), enabling the formation of larger peptide constructs or proteins from smaller fragments . This method is particularly advantageous for synthesizing complex proteins that require precise sequence control.

- Targeted Drug Delivery : By incorporating this compound into peptide-based drug delivery systems, researchers can design targeted therapies that enhance the efficacy of treatments while minimizing side effects .

Case Studies and Research Findings

Several studies have illustrated the applications of this compound in various research contexts:

Case Study 1: Synthesis of Peptide Fragments

In a study focused on synthesizing peptide fragments that mimic metal-binding sites, this compound was employed to create peptides that effectively chelate copper ions. The resulting peptides exhibited significant biological activity, demonstrating the importance of histidine residues in metal ion interactions .

Case Study 2: Development of Therapeutic Peptides

Another research effort utilized this compound to synthesize therapeutic peptides aimed at treating neurodegenerative diseases. The incorporation of histidine allowed for enhanced binding to target receptors, improving therapeutic outcomes .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other histidine derivatives:

| Property/Application | This compound | Other Histidine Derivatives |

|---|---|---|

| Protection Group | Dinitrophenyl | Tosyl, Trityl |

| Coupling Efficiency | High | Variable |

| Stability During Synthesis | Excellent | Moderate to Low |

| Selective Deprotection | Yes | Limited |

| Application in Bioconjugation | Widely Used | Less Common |

作用机制

The primary function of Boc-His(Dnp)-OH is to serve as a protected form of histidine in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Dnp group protects the imidazole side chain. During peptide synthesis, these protecting groups are selectively removed under specific conditions to yield the desired peptide.

相似化合物的比较

Boc-His(Dnp)-OH is unique due to its dual protection of the amino group and the imidazole side chain. Similar compounds include:

Boc-His(Trt)-OH: N-tert-butoxycarbonyl-Nπ-triphenylmethyl-L-histidine, where the imidazole side chain is protected by a triphenylmethyl (Trt) group.

Fmoc-His(Dnp)-OH: N-(9-fluorenylmethoxycarbonyl)-Nπ-2,4-dinitrophenyl-L-histidine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.

Each of these compounds offers different protection strategies, making them suitable for various synthetic applications.

生物活性

Boc-His(Dnp)-OH, a protected form of histidine, is widely used in peptide synthesis due to its stability and compatibility with various coupling strategies. The dinitrophenyl (Dnp) group serves as a protective moiety that enhances the compound's utility in synthesizing complex peptides. This article delves into the biological activity of this compound, exploring its applications, mechanisms, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C₁₁H₁₄N₄O₄

- Molecular Weight : 270.25 g/mol

- CAS Number : 25024-53-7

The compound features a tert-butyloxycarbonyl (Boc) group that protects the amino group, while the Dnp group protects the imidazole side chain of histidine, making it suitable for solid-phase peptide synthesis (SPPS) without premature deprotection.

This compound exhibits biological activity primarily through its role in peptide synthesis. The Dnp group is known to enhance the solubility and stability of peptides during synthesis, which can influence the biological activity of the resulting peptides. Upon removal of the Dnp group, the histidine residue can participate in various biochemical interactions, such as:

- Metal Ion Coordination : Histidine can coordinate with metal ions, which is crucial in enzymatic reactions and metal-dependent protein functions.

- Proton Transfer : The imidazole ring of histidine can act as a proton donor or acceptor, playing a pivotal role in enzyme catalysis.

Applications in Research

This compound has been utilized in several studies focusing on peptide design and synthesis. Notably:

- Peptide Synthesis : It has been shown to couple effectively with other amino acids, facilitating the construction of complex peptide sequences .

- Enzyme Activity Studies : Research indicates that peptides synthesized with this compound exhibit enhanced enzymatic activity due to the strategic placement of histidine residues .

- Pharmacological Research : Studies have explored its use in synthesizing analogs of biologically active peptides, contributing to drug development efforts targeting specific receptors .

Case Study 1: Synthesis of Urotensin II Analogues

In a study focused on urotensin II (U-II) analogues, this compound was incorporated into peptide sequences to evaluate their biological activity. The synthesized peptides were tested for agonistic and antagonistic effects on U-II receptors. The results demonstrated that modifications at the histidine position significantly influenced receptor binding affinity and biological response .

Case Study 2: Peptide Microarray Production

Recent research highlighted an acid-modulated strategy using this compound for producing peptide microarrays on biosensor interfaces. The study showed that peptides containing histidine residues exhibited enhanced interaction with target analytes, suggesting potential applications in diagnostics and biosensing technologies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₄ |

| Molecular Weight | 270.25 g/mol |

| CAS Number | 25024-53-7 |

| Dnp Group Removal Method | Treatment with thiophenol |

| Application Area | Findings |

|---|---|

| Peptide Synthesis | Effective coupling with other amino acids |

| Enzyme Activity | Enhanced activity due to strategic histidine placement |

| Pharmacological Research | Significant effects on receptor binding and activity |

属性

IUPAC Name |

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGVUOQMOHGHEW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885281 | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25024-53-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25024-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025024537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-1-(2,4-dinitrophenyl)-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。